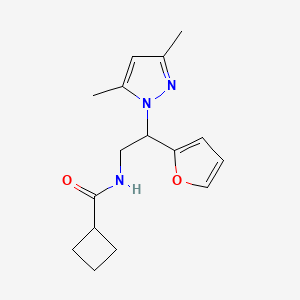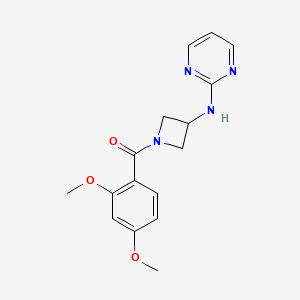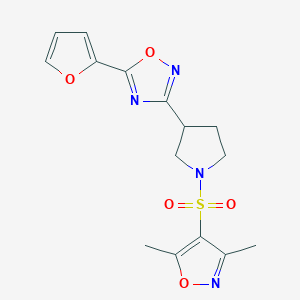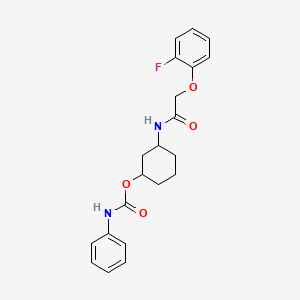
3-(2-(2-Fluorophenoxy)acetamido)cyclohexyl phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is likely an organic molecule, given its structure. It contains a cyclohexyl group, a phenylcarbamate group, and a fluorophenoxy group, which suggests it might have interesting chemical properties.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a cyclohexylamine with a suitable activated ester or acid chloride, possibly derived from 2-(2-Fluorophenoxy)acetic acid. The exact conditions would depend on the reactivity of the starting materials and the desired selectivity.Molecular Structure Analysis
The molecular structure of this compound would be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. X-ray crystallography could provide a detailed 3D structure if suitable crystals can be grown.Chemical Reactions Analysis
The reactivity of this compound would depend on the electronic properties of the fluorophenoxy and phenylcarbamate groups, as well as the steric bulk of the cyclohexyl group. Computational chemistry could provide insights into possible reaction pathways.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, could be determined using standard laboratory techniques. Computational chemistry could also provide predictions of these properties.Wissenschaftliche Forschungsanwendungen
Antioxidant and Radical Scavenging Activity
Research on phenolic derivatives like acetaminophen, salicylate, and 5-aminosalicylate (5-ASA) highlights their role as inhibitors of lipid peroxidation and as peroxyl radical scavengers. These compounds demonstrate varying degrees of antioxidant potencies, with 5-ASA being particularly potent in inhibiting lipid peroxidation induced by Fe2+/ascorbate. This suggests that similar compounds, including 3-(2-(2-Fluorophenoxy)acetamido)cyclohexyl phenylcarbamate, could be explored for their antioxidant properties and potential to protect against oxidative stress in biological systems (Dinis, Maderia, & Almeida, 1994).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel compounds with specific functional groups, as seen in the study by Yang Man-li (2008), provide a foundation for the development of new chemical entities with potential pharmacological or industrial applications. Such research is crucial for advancing our understanding of chemical interactions and the potential of new compounds for various uses.
Anticancer, Anti-Inflammatory, and Analgesic Activities
The development of new chemical entities, such as 2-(substituted phenoxy) acetamide derivatives, for potential anticancer, anti-inflammatory, and analgesic agents showcases the broad spectrum of pharmacological activities that can be targeted through chemical synthesis. Compounds exhibiting these activities could be pivotal in the development of new therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).
Photocatalytic Applications
Studies on the photocatalytic degradation of pharmaceuticals like acetaminophen using titanium dioxide nanotubes and graphene composites under UV and sunlight irradiation highlight the environmental applications of chemical compounds. Such research indicates the potential for using similar compounds in water treatment and pollution control technologies (Tao, Liang, Zhang, & Chang, 2015).
Metabolic Phenotyping in Clinical Studies
Metabolic phenotyping applied to studies of acetaminophen metabolism and hepatotoxicity offers insights into the mechanism of action and potential toxic effects of pharmaceutical compounds. This research methodology could be applied to study the metabolic pathways and effects of 3-(2-(2-Fluorophenoxy)acetamido)cyclohexyl phenylcarbamate in pre-clinical and clinical settings (Coen, 2015).
Safety And Hazards
The safety and hazards associated with this compound would be determined based on its reactivity, toxicity, and any known hazards associated with similar compounds. Standard safety protocols should be followed when handling this compound.
Zukünftige Richtungen
Future research on this compound could involve optimizing its synthesis, studying its reactivity, investigating its mechanism of action, and evaluating its potential uses. This would likely involve a combination of experimental and computational studies.
Eigenschaften
IUPAC Name |
[3-[[2-(2-fluorophenoxy)acetyl]amino]cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O4/c22-18-11-4-5-12-19(18)27-14-20(25)23-16-9-6-10-17(13-16)28-21(26)24-15-7-2-1-3-8-15/h1-5,7-8,11-12,16-17H,6,9-10,13-14H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPHHWOSMLSOLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(2-Fluorophenoxy)acetamido)cyclohexyl phenylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

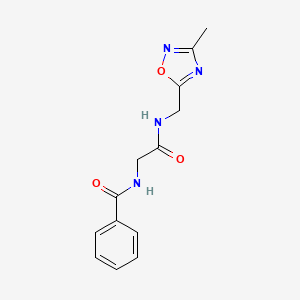
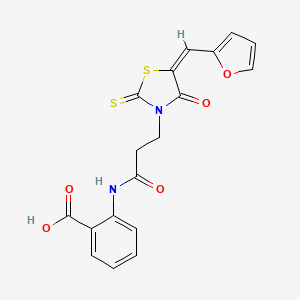

![3-[(4-bromophenyl)sulfonyl]-N-(4-phenoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2701503.png)
![N-benzyl-4-[1,1-dioxido-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl]benzamide](/img/structure/B2701504.png)
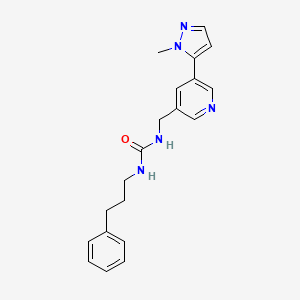
![7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one](/img/structure/B2701507.png)
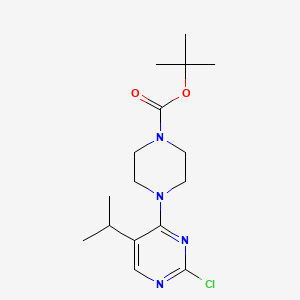
![4-methyl-3-(5-methylthiophen-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2701509.png)
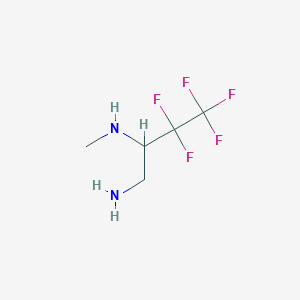
![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2701514.png)
